molecular formula C6H9N3O2 B14680096 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide CAS No. 27531-63-1

3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide

Cat. No.: B14680096
CAS No.: 27531-63-1
M. Wt: 155.15 g/mol
InChI Key: CTUUDGOFWBZWCV-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is a heterocyclic organic compound with a triazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,6-dimethyl-1,2,4-triazine with methoxy reagents in the presence of an oxidizing agent . The reaction conditions often include refluxing in solvents such as chloroform or dioxane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state triazine derivatives, while substitution reactions can produce a variety of substituted triazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-5,6-dimethyl-1,2,4-triazine 1-oxide is unique due to its specific substitution pattern and the presence of the oxide functionality, which imparts distinct chemical and biological properties

Properties

CAS No.

27531-63-1

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-methoxy-5,6-dimethyl-1-oxido-1,2,4-triazin-1-ium

InChI

InChI=1S/C6H9N3O2/c1-4-5(2)9(10)8-6(7-4)11-3/h1-3H3

InChI Key

CTUUDGOFWBZWCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C([N+](=NC(=N1)OC)[O-])C

Origin of Product

United States

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